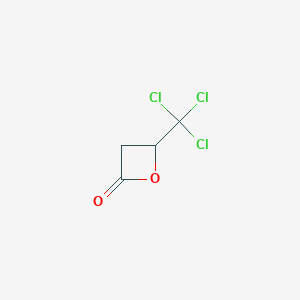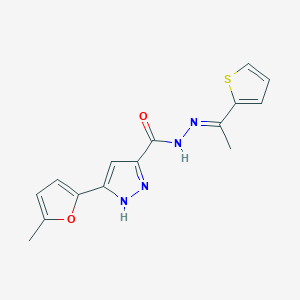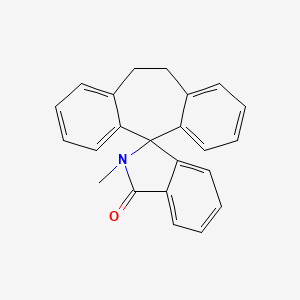
(2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide is an organic compound characterized by its biphenyl and chlorophenyl groups connected through a propenamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.
Formation of the Propenamide Linkage: The final step involves the condensation of the biphenyl and chlorophenyl intermediates with an appropriate amide-forming reagent under basic conditions to form the propenamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides or thiols.
科学的研究の応用
(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-bromophenyl)-2-propenamide
- (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-fluorophenyl)-2-propenamide
- (2E)-N-[1,1’-biphenyl]-4-yl-3-(2-methylphenyl)-2-propenamide
Uniqueness
(2E)-N-[1,1’-biphenyl]-4-yl-3-(2-chlorophenyl)-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C21H16ClNO |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-N-(4-phenylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H16ClNO/c22-20-9-5-4-8-18(20)12-15-21(24)23-19-13-10-17(11-14-19)16-6-2-1-3-7-16/h1-15H,(H,23,24)/b15-12+ |
InChIキー |
FYSYUIVSNBZMHG-NTCAYCPXSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)


![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11994312.png)

